REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[N:11]([CH2:12][CH3:13])[C:10]([CH3:14])=[N:9][CH:8]=1)=O.C(=O)(O)O.[C:20]1([NH:26][C:27]([NH2:29])=[NH:28])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C[O-].[Na+].O>CC(N(C)C)=O>[NH:26]([C:27]1[N:29]=[C:5]([C:7]2[N:11]([CH2:12][CH3:13])[C:10]([CH3:14])=[N:9][CH:8]=2)[CH:4]=[CH:3][N:28]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2,3.4|
|
Name
|
5-(3-Dimethylaminoprop-2-en-1-oyl)-1-ethyl-2-methylimidazole
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Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=CN=C(N1CC)C)C
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.C1(=CC=CC=C1)NC(=N)N
|
Name
|
sodium methoxide
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted EtOAc (2×50 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (2×50 ml), dried
|
Type
|
CUSTOM
|
Details
|
the volatiles removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=NC=CC(=N1)C1=CN=C(N1CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |